molecular formula C18H19N3O3S B3225947 N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251581-77-7

N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B3225947
CAS No.: 1251581-77-7
M. Wt: 357.4
InChI Key: BGTCGIDGQYNVSH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 3,4-dimethoxyphenyl substituent, an ethyl group at the 4-position, and a pyrrole ring at the 2-position of the thiazole core. This compound is structurally notable for its heterocyclic diversity, which may influence its physicochemical properties and biological interactions. The ethyl group contributes to lipophilicity, while the pyrrole moiety may engage in π-π stacking interactions with target proteins .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-4-13-16(25-18(20-13)21-9-5-6-10-21)17(22)19-12-7-8-14(23-2)15(11-12)24-3/h5-11H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTCGIDGQYNVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound's structure is characterized by the following features:

  • A thiazole ring
  • A pyrrole moiety
  • Dimethoxy and ethyl substituents on the aromatic system

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, one study reported that a similar thiazole derivative showed an IC50 value of 0.6 μg/mL against breast cancer cells (MCF-7), outperforming doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μg/mL)Reference
Compound AMCF-70.6
Compound BMCF-71.3
DoxorubicinMCF-74.7

The mechanism of action appears to involve apoptosis induction, with treated cells exhibiting characteristics of late-stage apoptosis and necrosis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In a study focusing on various thiazole compounds, some demonstrated notable antibacterial and antifungal activities against a range of pathogens. The presence of the pyrrole moiety was suggested to enhance these activities .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TypeActivity TypeReference
Compound CBacteriaAntibacterial
Compound DFungiAntifungal

Study 1: Anticancer Evaluation

In a comprehensive evaluation of various thiazole derivatives, this compound was assessed for its cytotoxic effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as an effective anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the thiazole ring significantly impacted biological activity. The introduction of methoxy groups was found to enhance both anticancer and antimicrobial activities, indicating that further structural optimization could yield more potent derivatives .

Research Findings

Research has shown that thiazole compounds can interact with various biological targets, leading to their diverse pharmacological effects. The ability to induce apoptosis in cancer cells is particularly noteworthy, as it provides a pathway for therapeutic intervention in cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Compound Name Substituents (Thiazole Core) Key Structural Differences Potential Implications References
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-ethyl, 2-pyrrole, N-(3,4-dimethoxyphenyl) High electron density from dimethoxy groups Enhanced solubility and target binding
N-(3-methoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-ethyl, 2-pyrrole, N-(3-methoxyphenyl) Single methoxy group on phenyl ring Reduced solubility compared to 3,4-dimethoxy analog
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide 4-(3,4-dichlorophenyl), 2-thiazole Dichlorophenyl (electron-withdrawing) Increased electrophilicity, altered reactivity
Ethaboxam (N-[Cyano(2-thienyl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide) 4-ethyl, 2-ethylamino, cyano-thienyl Thienyl and cyano groups Enhanced fungicidal activity

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound contrasts with the electron-withdrawing dichlorophenyl group in , which may reduce metabolic stability but improve target engagement in hydrophobic pockets.
  • Heterocyclic Diversity : The pyrrole substituent (vs. pyridinyl in or thienyl in Ethaboxam ) introduces distinct electronic and steric profiles. Pyrrole’s aromaticity may favor interactions with aromatic residues in enzymes or receptors .
  • Synthetic Pathways : The target compound’s synthesis likely parallels methods for analogous thiazoles, such as coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amine coupling .

Non-Thiazole Analogs with Similar Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with 3,4-dimethoxyphenethyl chain.
  • Comparison : While Rip-B shares the 3,4-dimethoxyphenyl motif, its benzamide core lacks the thiazole’s rigidity and heteroatom-mediated interactions. This may reduce binding specificity compared to thiazole derivatives .

Research Findings and Implications

  • SAR Trends :
    • Methoxy Substitution : The 3,4-dimethoxy configuration (vs. 3-methoxy in ) may improve pharmacokinetic properties due to increased hydrophilicity.
    • Pyrrole vs. Pyridinyl : Pyrrole’s lower basicity compared to pyridinyl () could reduce off-target interactions in biological systems.

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

The compound is synthesized via multi-step reactions involving:

  • Condensation reactions : Formation of the thiazole core using 1,3-thiazole precursors under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Pyrrole incorporation : Reaction with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to introduce the pyrrole moiety .
  • Carboxamide coupling : Amidation of the thiazole-5-carboxylic acid intermediate with 3,4-dimethoxyaniline using coupling agents like EDCl/HOBt.

Q. Key Reaction Conditions :

StepReagents/ConditionsMonitoring MethodYield Optimization
Thiazole formationK₂CO₃, DMF, RCH₂Cl, RTTLC (hexane:EtOAc)Stirring time (4–6 hrs)
Pyrrole additionGlacial AcOH, reflux (1 hr)TLC (CH₂Cl₂:MeOH)Stoichiometric excess (1.2 eq)

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at C4, pyrrole at C2) and carboxamide linkage .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ = 399.14) .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity (Rf values in polar/non-polar solvent systems) .

Q. How is the molecular structure of this compound validated?

X-ray crystallography or computational modeling (e.g., PubChem-derived SMILES/InChI) confirms the planar thiazole ring, spatial arrangement of substituents, and hydrogen bonding between the carboxamide NH and methoxy groups . Key bond lengths include:

  • C=O bond: 1.22 Å
  • C-S bond in thiazole: 1.74 Å
  • Dihedral angle between thiazole and dimethoxyphenyl: 85° .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data compared to structural analogs?

Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from:

  • Substituent effects : The ethyl group at C4 may enhance lipophilicity, altering membrane permeability compared to methyl analogs .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains require standardized protocols .

Q. Mitigation Strategies :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-methyl vs. 4-ethyl derivatives) under identical assay conditions .
  • Dose-Response Analysis : Quantify IC₅₀ values across multiple concentrations to rule out false negatives/positives .

Q. What experimental designs optimize yield in microwave-assisted synthesis?

Microwave irradiation reduces reaction times and improves regioselectivity:

  • Catalyst selection : Fly-ash:PTS (para-toluenesulfonic acid) enhances cyclization efficiency .
  • Temperature control : 80–100°C prevents decomposition of heat-sensitive intermediates.
  • Solvent-free conditions : Eliminates side reactions (e.g., ester hydrolysis) .

Q. Optimization Table :

ParameterConventional MethodMicrowave-AssistedImprovement
Reaction Time6–8 hrs20–30 mins90% faster
Yield60–70%85–92%+25%

Q. What mechanistic insights explain its potential anticancer activity?

The compound likely targets:

  • Topoisomerase II inhibition : The planar thiazole-pyrrole system intercalates DNA, similar to etoposide .
  • Reactive Oxygen Species (ROS) generation : Electron-withdrawing substituents (e.g., carboxamide) induce oxidative stress in cancer cells .
  • Apoptosis pathways : Upregulation of caspase-3/7 observed in analogs with dimethoxyphenyl groups .

Q. Validation Methods :

  • Molecular docking : Simulate binding affinity with DNA/protein targets (e.g., ΔG = -9.2 kcal/mol for topoisomerase II) .
  • Flow cytometry : Quantify ROS levels and apoptotic cell populations .

Q. How do solvent and pH conditions affect stability during storage?

  • Solvent choice : DMSO (for biological assays) or ethanol (for crystallization) prevents hydrolysis of the carboxamide group .
  • pH sensitivity : Stable at pH 6–8; acidic conditions (pH < 4) hydrolyze the thiazole ring, while basic conditions (pH > 10) degrade the pyrrole moiety .

Q. Stability Data :

ConditionDegradation (%) at 25°C/7 days
pH 398%
pH 75%
pH 1175%

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Prodrug formulation : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
  • Co-solvent systems : Ethanol/Cremophor EL (1:4 ratio) increases solubility by 20-fold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

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